molecular formula C5H6N2O2 B12848226 3-Aminofuran-2-carboxamide

3-Aminofuran-2-carboxamide

Cat. No.: B12848226
M. Wt: 126.11 g/mol
InChI Key: STUYCAPUTBYCPI-UHFFFAOYSA-N
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Description

3-Aminofuran-2-carboxamide is a synthetic compound known for its radical scavenging activity. It functions as an antioxidant and serves as a co-substrate for the hydroxylation of phenols . The compound is characterized by its unique structure, which includes an amino group attached to a furan ring, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminofuran-2-carboxamide typically involves the condensation of carboxylic acids with amines. One common method is the amidation of carboxylic acid substrates using catalytic or non-catalytic processes . For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing metal-based catalysis to enhance yield and efficiency. The use of environmentally benign reagents and conditions is often prioritized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Aminofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s furan ring is particularly reactive, making it susceptible to electrophilic substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce furan-2-carboxylic acid derivatives .

Scientific Research Applications

Properties

IUPAC Name

3-aminofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUYCAPUTBYCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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